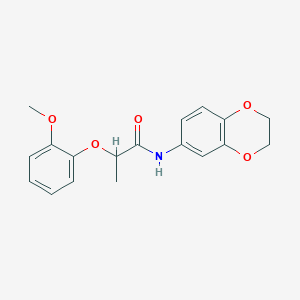![molecular formula C17H18N2O3 B5552047 isopropyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B5552047.png)
isopropyl 4-[(anilinocarbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to isopropyl 4-[(anilinocarbonyl)amino]benzoate typically involves multi-step organic reactions. For instance, a series of indenopyrazoles, which share a similar synthetic framework, was synthesized from corresponding indanones and phenyl isothiocyanates in two steps, highlighting the modular approach often employed in synthesizing complex organic molecules like this compound (Minegishi et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound often features a benzoate moiety linked to various functional groups, which can significantly impact their chemical behavior and interaction with biological systems. For example, studies have shown that specific substitutions on the benzoate ring can enhance certain biological activities, demonstrating the importance of detailed molecular structure analysis (Portilla et al., 2007).
Chemical Reactions and Properties
Compounds within the family of isopropyl 4-[(anilinocarbonyl)amino]benzoates undergo various chemical reactions, reflecting their reactivity and potential applications. For example, isocyanide-based multicomponent reactions have been utilized to synthesize related compounds, showcasing the versatility of these molecules in chemical synthesis and the potential for creating diverse derivatives with varied properties (Soleimani & Zainali, 2011).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. For example, the crystalline structure of similar compounds has been extensively studied, revealing diverse hydrogen bonding patterns that can influence their solubility and stability (Portilla et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are essential for understanding the applications and safety profile of this compound derivatives. Studies on similar compounds have explored their potential as inhibitors or reactants in chemical and biological systems, indicating a broad range of functionalities and applications (Minegishi et al., 2015).
Applications De Recherche Scientifique
Supramolecular Polymerization
Supramolecular polymerization involves the selective reactivity of monomers leading to chain-growth polycondensation, a process relevant for creating well-defined polymeric structures. This methodology could potentially apply to derivatives of isopropyl 4-[(anilinocarbonyl)amino]benzoate in the design of novel polymers with specific properties (De Greef et al., 2009).
Drug Synthesis and Herbicide Development
Derivatives of anilinocarbonylamino benzoates have been explored for their pharmacological and agricultural applications. For instance, the synthesis of deuterated compounds like ZJ0273 and ZJ0702, which are active ingredients in herbicides, demonstrates the chemical modification potential of such compounds for creating specific bioactive molecules (Yang & Lu, 2010).
Environmental Degradation Studies
Research on the degradation of isofenphos, a compound with structural similarities to this compound, by soil microorganisms provides insights into the environmental fate and biodegradability of such chemicals. This study illustrates the potential for microbial degradation pathways to mitigate environmental contamination (Racke & Coats, 1987).
Analytical Chemistry Applications
The development of novel fluorescent probes for labeling glycoproteins and cell surface glycoconjugates showcases the application of anilinocarbonylamino benzoate derivatives in biochemical research. These probes facilitate the detection of specific biomolecules, contributing to advances in cellular biology and diagnostics (Key, Li, & Cairo, 2012).
Polymer Chemistry
The synthesis of well-defined aromatic polyamides from phenyl 4-(4-octyloxybenzylamino)benzoate through chain-growth polycondensation demonstrates the compound's utility in creating polymers with specific characteristics. This research highlights the potential for compounds like this compound in the design and synthesis of new materials (Yokozawa et al., 2002).
Propriétés
IUPAC Name |
propan-2-yl 4-(phenylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(2)22-16(20)13-8-10-15(11-9-13)19-17(21)18-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXOEVUSXXFNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-2-(2-furyl)-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]quinoline hydrochloride](/img/structure/B5551975.png)

![N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5551992.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551999.png)

![ethyl [5-(N,N-diethylglycyl)-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B5552010.png)
![8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552017.png)

![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5552052.png)
![3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5552059.png)
![5-(4-methoxy-3-methylbenzylidene)-3-[(4-methoxy-3-methylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5552067.png)

![2-methyl-3-(3-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5552076.png)
![7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5552081.png)